Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor []. It demonstrates high selectivity for PI3Kδ over other class I PI3Ks and protein kinases []. In cellular assays, it effectively inhibits PI3Kδ-mediated AKT phosphorylation at the T308 site without significantly affecting signaling pathways mediated by other class I PI3Ks []. Preclinical studies suggest favorable pharmacokinetic properties for inhaled delivery, and it has shown promise in improving lung function in a rodent model of pulmonary inflammation [].
Compound Description: This compound is a chalcone derivative synthesized using the Claisen-Schmidt condensation method []. It exhibits a small HOMO-LUMO energy gap, suggesting potential non-linear optical properties [].
Compound Description: This chalcone derivative's crystal structure reveals the presence of C—H⋯O hydrogen bonds and aromatic π–π stacking interactions []. Hirshfeld surface analysis confirmed the significance of these intermolecular interactions in the crystal structure [].
Compound Description: This compound is characterized by a crystal structure where the fluoromethoxy-, methoxy-, and trimethoxy-substituted benzene rings adopt specific dihedral angles relative to the central imidazole ring []. The crystal structure is stabilized by weak intermolecular C—H⋯F and C—H⋯O hydrogen bonds [].
Compound Description: The crystal structure of this triazinane-2-thione derivative reveals a strong anomeric effect influencing the conformation of the molecule []. It forms a complex three-dimensional framework through N-H...S, C-H...F hydrogen bonds, and a π-π stacking interaction [].
Compound Description: This series of compounds exhibits high selectivity for dopamine D3 receptors (D3Rs) over D2Rs []. Replacing the carboxamide linker with an amine significantly reduced binding affinity to D3R, highlighting the importance of the carbonyl group for D3R selectivity [].
Compound Description: SSR125543A is a potent and selective CRF(1) receptor antagonist with nanomolar affinity for human cloned or native CRF(1) receptors [, ]. It demonstrates over 1000-fold selectivity for CRF(1) over CRF(2α) receptors and the CRF binding protein []. SSR125543A effectively antagonizes various CRF-induced effects, including cAMP synthesis, ACTH secretion, and stress-induced hyperthermia in rodents [, ].
Compound Description: This compound, also known as [11C]MG2-1812, acts as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) [, ]. It displays high subtype selectivity for mGlu2 and possesses favorable lipophilicity, making it a promising candidate as a PET ligand for imaging mGlu2 in the brain [, ]. In vitro autoradiography and PET studies have demonstrated its specific binding to mGlu2 in rat brain tissue [, ].
Compound Description: 2N1HIA exhibits inhibitory effects on osteoclast differentiation, key cells involved in bone resorption []. It does not affect RANKL signaling pathways or the expression of most osteoclast-specific genes but significantly reduces the formation of multinucleated TRAP-positive cells []. 2N1HIA's mechanism of action involves the suppression of cathepsin K, a protease essential for bone resorption, and CD47, an early marker of osteoclast fusion []. Additionally, 2N1HIA decreases MMP-9 activity, bone resorption activity, and actin ring formation [].
Compound Description: This benzamide derivative acts as a specific inhibitor of the S1 pocket of GCP II []. It is proposed as a potential therapeutic agent for preventing and treating neurodegenerative diseases, particularly Alzheimer's disease [].
Compound Description: DIMTA is a marine natural product isolated from tunicates []. This metabolite selectively targets low-threshold cold thermosensors in the mouse dorsal root ganglion (DRG) []. It blocks specific potassium channels, increasing the baseline intracellular calcium concentration ([Ca2+]i) in these sensory neurons []. In vivo studies in mice have shown that DIMTA elevates the threshold for cold sensation [].
Compound Description: Compound T4 is a pyrimidin-4-amine derivative designed to combat pesticide resistance []. It displays potent acaricidal activity against Tetranychus urticae, with an LC50 value of 0.19 mg/L, comparable to the commercial acaricide cyenopyrafen [].
Compound Description: U7, a pyrimidin-4-amine derivative, demonstrates broad-spectrum insecticidal and fungicidal properties []. It effectively targets Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. Notably, U7 inhibits AChE activity and exhibits a distinct binding mode compared to the commercial insecticide flufenerim, suggesting a potential for a novel mode of action [].
Compound Description: This indazole derivative exhibits significant inhibitory activity against several cancer cell lines []. Its structure has been confirmed by single-crystal X-ray diffraction, and its synthesis involved a three-step method [].
Compound Description: This series of carboxylates, featuring N-piperazines or similar structures, were synthesized from 5-amino-8-fluoro-4-oxoquinoline-3-carboxylate []. These compounds showed moderate anticancer activity against three breast cancer cell lines (MCF-7, T47D, and MDA-MB-231) with IC50 values ranging from 18 to 78 µM, as compared to Doxorubicin [].
Compound Description: HP 184 has demonstrated the ability to enhance both norepinephrine (NE) and acetylcholine (ACh) release in vitro from rat brain slices []. It reverses passive avoidance deficits in rats with combined cholinergic and noradrenergic lesions, suggesting potential therapeutic applications for diseases involving cholinergic and noradrenergic deterioration [].
Compound Description: This compound, a tetrahydroisoquinoline derivative, exists as a pure diastereomer in its crystalline form, despite crystallizing from a racemic mixture []. This characteristic suggests diastereoselective crystallization during its isolation.
Compound Description: ML337 is a highly selective negative allosteric modulator (NAM) of mGlu3, exhibiting sub-micromolar potency and good CNS penetration []. It demonstrates excellent selectivity for mGlu3 (IC50 = 593 nM) over mGlu2 (IC50 > 30 μM) and has favorable brain-to-plasma ratios in preclinical species []. Metabolic studies led to the incorporation of deuterium atoms to address a metabolic soft spot, enhancing its metabolic stability [].
Compound Description: 3′‐O‐BOBA‐FUDR is a novel antitumor prodrug designed to leverage the properties of both FUDR (floxuridine) and BOBA []. It exhibits superior antiproliferative activity compared to FUDR alone and has shown promising antitumor effects in rat hepatocellular carcinoma xenografts []. The prodrug influences the expression of apoptosis-related proteins, promoting tumor cell death [].
Compound Description: This compound, identified through a high-throughput caspase-3 activator assay, is a potent inducer of apoptosis []. It inhibits tubulin polymerization, demonstrating activity in cells overexpressing the drug efflux pump Pgp-1 []. In vivo studies in mouse models of human breast and prostate cancer revealed significant antitumor activity [].
Compound Description: This dihydropyrimidine derivative exhibits versatile chemical reactivity, serving as a building block for synthesizing various nitrogen-containing heterocycles []. Its reactions with different nucleophiles, including hydrazines, guanidines, and ethylenediamine, yield diverse heterocyclic compounds, making it valuable in medicinal chemistry [].
Compound Description: These two compounds are derivatives of 1-adamantanamine and memantine, respectively, designed as potent and selective 5-HT1A receptor inhibitors []. They exhibit high binding affinity for the 5-HT1A receptor with Ki values of 1.2 nM and 21.3 nM, respectively, demonstrating their potential as pharmacological tools for studying this receptor subtype [].
Compound Description: This triazine derivative, particularly its (+) enantiomer, is investigated for its potential in treating lymphoma, specifically diffuse large B-cell lymphoma (DLBCL) []. It shows promising activity against various lymphoma subtypes, including mantle cell lymphoma, follicular lymphoma, Burkitt lymphoma, adult T-cell lymphoma (ATL), and Hodgkin lymphoma [].
Compound Description: This thiazolo[3,2-a]pyrimidine derivative's crystal structure reveals two independent molecules in the asymmetric unit, each exhibiting a puckered dihydropyrimidine ring []. The structure is stabilized by intramolecular C—H⋯O and C—H⋯S hydrogen bonds, forming S(6) ring motifs []. Intermolecular C—H⋯O and C—H⋯F hydrogen bonds link the molecules into a 3D network, further stabilized by C—H⋯π interactions [].
Compound Description: This tetrahydropyrano[4,3-b]chromen-1(5aH)-one derivative is a synthetic analog of tricyclic pyrone (TP) molecules, which are investigated for their neuroprotective effects []. TP molecules protect MC65 neuroblastoma cells from amyloid-β-induced death, decrease amyloid-β peptide levels, and improve motor and cognitive function in Alzheimer's disease models []. This analog was synthesized using a palladium-catalyzed displacement reaction, providing a shorter synthetic route [].
Compound Description: These pyrazole-based imino naphthyl derivatives were synthesized and evaluated for their biological activities []. These compounds exhibited moderate to good antibacterial, antifungal, and antituberculosis activities in vitro []. Molecular docking studies provided insights into their potential binding modes with biological targets [].
Compound Description: This secondary amine, featuring a pyrazole moiety, was synthesized via a direct reductive amination reaction using NaBH4/I2 as the reducing agent [].
Compound Description: The crystal structure of this naphthalene derivative, characterized by single-crystal X-ray diffraction, reveals a significant dihedral angle between the 4-methoxyphenyl and naphthalene rings []. The molecule adopts an E conformation around the imine (C=N) group []. Weak π–π interactions between benzene rings are observed in the crystal lattice [].
Compound Description: [3H]SN003 is a novel, nonpeptide radioligand designed as a potent and selective antagonist for corticotropin-releasing factor 1 (CRF1) receptors []. It exhibits high affinity for CRF1 receptors expressed in various rat tissues and recombinant cell lines [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.